![molecular formula C14H14N2O4 B3001630 [3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid CAS No. 1435804-67-3](/img/structure/B3001630.png)
[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid
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Overview
Description
“[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid”, commonly known as IA-4, is an organic molecule with a complex structure and potent biological properties. It belongs to the class of organic compounds known as n-acyl-alpha amino acids, which are compounds containing an alpha amino acid bearing an acyl group at its terminal nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves the use of acetic anhydride or acetyl chloride, often in the presence of a tertiary or aromatic amine base . For example, the synthesis of 4-(4-acetylamino)phenyl-2-(chloroacetyl)amino-1,3-thiazole involved the reaction of the intermediate with ethyl chloroacetate in glacial acetic acid .Molecular Structure Analysis
The molecular structure of “[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid” is complex. The acetyl group contains a methyl group (−CH3) single-bonded to a carbonyl (C=O), making it an acyl group . The indole part of the molecule is a heteroaromatic compound that is aromatic in nature .Chemical Reactions Analysis
Indole derivatives, such as “[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid”, are known to have diverse biological activities . They are efficient antioxidants, protecting both lipids and proteins from peroxidation . The functional residues attached to the indole derivatives strongly modulate their radical scavenging activity .Physical And Chemical Properties Analysis
The molecular weight of “[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid” is 274.276. More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Antiviral Research
Indole derivatives have been reported to show potential in antiviral research, particularly against HIV-1 through molecular docking studies .
Antitubercular Activity
Some indole derivatives have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .
Plant Growth and Development
Indole-3-acetic acid, a related compound, is a plant hormone that regulates almost all aspects of plant growth and development .
Cancer Treatment
The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years .
Microbial Growth and Interaction
In microorganisms, indole derivatives like IAA play an important role in growth, development, and plant interaction .
Pharmaceutical Scaffolds
Indole derivatives are used in multicomponent reactions to assemble pharmaceutically interesting scaffolds .
Mechanism of Action
While the specific mechanism of action for “[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid” is not explicitly mentioned in the search results, similar compounds, such as acetylamino-acetic acid, belong to the class of organic compounds known as n-acyl-alpha amino acids . These compounds contain an alpha amino acid bearing an acyl group at its terminal nitrogen atom .
Safety and Hazards
While specific safety and hazard information for “[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid” was not found, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-(4-acetamido-3-acetylindol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8(17)10-6-16(7-13(19)20)12-5-3-4-11(14(10)12)15-9(2)18/h3-6H,7H2,1-2H3,(H,15,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBNQGFCHQENRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC(=C21)NC(=O)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid |
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